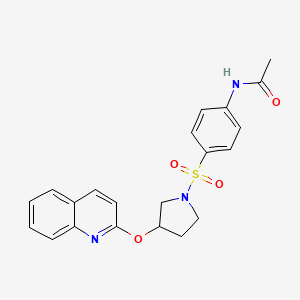

N-(4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide

Description

N-(4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that features a quinoline moiety, a pyrrolidine ring, and a sulfonamide linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name |

N-[4-(3-quinolin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-15(25)22-17-7-9-19(10-8-17)29(26,27)24-13-12-18(14-24)28-21-11-6-16-4-2-3-5-20(16)23-21/h2-11,18H,12-14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHIWBRDQQDIMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate precursors like amino acids or through the reduction of pyrrole derivatives.

Coupling Reactions: The quinoline derivative is then coupled with a pyrrolidine derivative through nucleophilic substitution or other coupling reactions to form the intermediate.

Sulfonamide Formation: The intermediate is further reacted with sulfonyl chloride to introduce the sulfonamide linkage.

Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the quinoline moiety or the sulfonamide linkage.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: Sulfonyl chlorides, acetic anhydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could lead to partially or fully reduced quinoline or sulfonamide moieties.

Scientific Research Applications

N-(4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA or proteins, potentially inhibiting their function. The sulfonamide linkage may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Quinoline Derivatives: Compounds like quinoline N-oxide and chloroquine share the quinoline moiety.

Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol feature the pyrrolidine ring.

Sulfonamides: Sulfonamide antibiotics like sulfamethoxazole share the sulfonamide linkage.

Uniqueness

N-(4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is unique due to the combination of its structural features, which confer distinct biological activities and potential therapeutic applications. The presence of both quinoline and pyrrolidine moieties, along with the sulfonamide linkage, makes it a versatile compound for various scientific and industrial applications.

Biological Activity

N-(4-((3-(quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural components, including a quinoline moiety, a pyrrolidine ring, and a sulfonamide linkage, suggest various biological activities. This article provides a detailed analysis of the biological activity of this compound, supported by data tables, case studies, and research findings.

Structural Overview

The molecular formula for this compound is , with a molecular weight of 411.5 g/mol. The compound's structure can be represented as follows:

| Component | Structure |

|---|---|

| Quinoline | Quinoline Structure |

| Pyrrolidine | Pyrrolidine Structure |

| Sulfonamide Linkage | Sulfonamide Structure |

Target of Action

This compound interacts with various biological targets due to its structural features. The quinoline moiety is known for its role in modulating enzyme activity and receptor interactions.

Mode of Action

The compound likely exhibits stereo-specific interactions due to the presence of chiral centers in the pyrrolidine ring. This specificity can influence its binding affinity and efficacy against biological targets.

Biochemical Pathways

While specific pathways affected by this compound are not fully characterized, similar compounds have been shown to influence pathways related to inflammation, cancer proliferation, and neuroactivity.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structural components:

- Absorption : The lipophilicity provided by the quinoline and pyrrolidine rings may enhance oral bioavailability.

- Distribution : The compound's ability to cross the blood-brain barrier could be significant for neurological applications.

- Metabolism : The presence of the sulfonamide group may affect metabolic stability and pathways.

- Excretion : Renal excretion is likely, given the presence of polar functional groups.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, studies on quinoline derivatives have shown effectiveness against various bacterial strains. This compound may demonstrate similar activity.

Anticancer Potential

Preliminary studies suggest that derivatives of quinoline and pyrrolidine possess anticancer properties. For instance, compounds with these moieties have been evaluated against human tumor cell lines, showing moderate to high cytotoxicity. Further investigation into this compound's potential as an anticancer agent is warranted.

Case Studies

- Anticonvulsant Activity : In a study evaluating analogs of pyrrolidine derivatives, compounds were tested for anticonvulsant activity using animal models. Results indicated that modifications to the pyrrolidine structure significantly influenced efficacy against seizures .

- Antimycobacterial Evaluation : A recent study assessed new fused derivatives related to quinoline structures for antimycobacterial activity against Mycobacterium tuberculosis. Some derivatives showed promising results, indicating potential avenues for further exploration with this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.